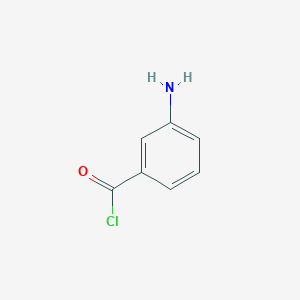

3-Aminobenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorure de 3-aminobenzoyle est un composé organique de formule moléculaire C7H6ClNO. Il s'agit d'un dérivé du chlorure de benzoyle, où un groupe amino est substitué en position méta du cycle benzénique. Ce composé est connu pour sa réactivité et est utilisé dans diverses synthèses chimiques et applications industrielles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorure de 3-aminobenzoyle peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de l'acide 3-aminobenzoïque avec le chlorure de thionyle (SOCl2) sous reflux. La réaction se déroule comme suit:

Acide 3-aminobenzoïque+Chlorure de thionyle→Chlorure de 3-aminobenzoyle+Dioxyde de soufre+Chlorure d'hydrogène

Cette méthode est efficace et donne un produit de haute pureté .

Méthodes de Production Industrielle : En milieu industriel, la production de chlorure de 3-aminobenzoyle implique souvent des réactions à grande échelle utilisant des réactifs similaires mais optimisés pour un débit et une rentabilité plus élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorure de 3-aminobenzoyle subit diverses réactions chimiques, notamment:

Substitution Nucléophile : L'atome de chlore peut être remplacé par des nucléophiles tels que des amines, des alcools ou des thiols, formant des amides, des esters ou des thioesters correspondants.

Substitution Electrophile Aromatique : Le groupe amino active le cycle benzénique à l'égard des réactions de substitution électrophile, telles que la nitration, la sulfonation et l'halogénation.

Réactions de Condensation : Il peut réagir avec des composés contenant des atomes d'hydrogène actifs, tels que les hydrazines et les hydroxylamines, pour former des hydrazones et des oximes.

Réactifs et Conditions Courants:

Substitution Nucléophile : Réactifs comme l'ammoniac, les amines primaires ou secondaires et les alcools en présence d'une base.

Substitution Electrophile Aromatique : Réactifs comme l'acide nitrique, l'acide sulfurique et les halogènes en présence d'un catalyseur.

Réactions de Condensation : Réactifs comme l'hydrate d'hydrazine et le chlorhydrate d'hydroxylamine sous chauffage doux.

Principaux Produits Formés:

Amides, Esters et Thioesters : Issus de la substitution nucléophile.

Dérivés Nitro, Sulfo et Halo : Issus de la substitution électrophile aromatique.

Hydrazones et Oximes : Issus de réactions de condensation.

Applications De Recherche Scientifique

Le chlorure de 3-aminobenzoyle a des applications diverses dans la recherche scientifique:

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des colorants, des produits pharmaceutiques et des produits agrochimiques.

Biologie : Il sert de composant de base pour la synthèse de molécules biologiquement actives, telles que les inhibiteurs enzymatiques et les ligands des récepteurs.

Médecine : Il est impliqué dans le développement de médicaments, en particulier ceux qui ciblent le cancer et les maladies infectieuses.

Industrie : Il est utilisé dans la production de polymères, de résines et de produits chimiques de spécialité

5. Mécanisme d'Action

Le mécanisme d'action du chlorure de 3-aminobenzoyle implique principalement sa réactivité vis-à-vis des nucléophiles et des électrophiles. Le groupe amino sur le cycle benzénique améliore sa réactivité, ce qui en fait un intermédiaire polyvalent dans diverses réactions chimiques. Les cibles moléculaires et les voies dépendent des réactions spécifiques qu'il subit, comme la formation de liaisons covalentes avec des nucléophiles ou la participation à la substitution électrophile aromatique .

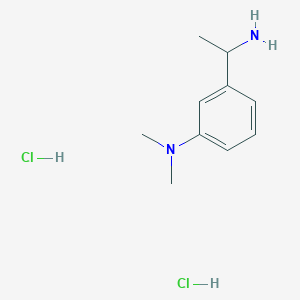

Composés Similaires:

Chlorure de Benzoyle : Il ne possède pas le groupe amino, ce qui le rend moins réactif vis-à-vis de la substitution électrophile aromatique.

Chlorure de 4-aminobenzoyle : Il possède le groupe amino en position para, ce qui affecte sa réactivité et les types de produits formés.

Chlorure de 2-aminobenzoyle : Il possède le groupe amino en position ortho, ce qui influence ses propriétés stériques et électroniques.

Unicité : Le chlorure de 3-aminobenzoyle est unique en raison de la position du groupe amino, qui offre un équilibre entre réactivité et stabilité. Cela le rend particulièrement utile dans la synthèse de composés où une réactivité contrôlée est essentielle .

Mécanisme D'action

The mechanism of action of 3-aminobenzoyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The amino group on the benzene ring enhances its reactivity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in electrophilic aromatic substitution .

Comparaison Avec Des Composés Similaires

Benzoyl Chloride: Lacks the amino group, making it less reactive towards electrophilic aromatic substitution.

4-Aminobenzoyl Chloride: Has the amino group at the para position, affecting its reactivity and the types of products formed.

2-Aminobenzoyl Chloride: Has the amino group at the ortho position, influencing its steric and electronic properties.

Uniqueness: 3-Aminobenzoyl chloride is unique due to the position of the amino group, which provides a balance between reactivity and stability. This makes it particularly useful in synthesizing compounds where controlled reactivity is essential .

Propriétés

IUPAC Name |

3-aminobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDIYHSHNBKVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554471 |

Source

|

| Record name | 3-Aminobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21563-72-4 |

Source

|

| Record name | 3-Aminobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)

![16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)

![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate)](/img/structure/B12290480.png)